molecular formula C22H25N7O3 B2896903 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013874-68-4

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No. B2896903
CAS RN: 1013874-68-4
M. Wt: 435.488
InChI Key: USFRPRJJDCILCG-UHFFFAOYSA-N
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Description

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

2-(8-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is utilized in developing radioligands for receptor studies. A derivative, [3H]-MRE 2029-F20, is a selective antagonist ligand of A2B adenosine receptors, used for pharmacological characterization of the human A2B adenosine receptor subtype. It shows a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein, representing a useful tool for receptor studies (Baraldi et al., 2004).

Synthesis of Novel Compounds

The compound is involved in synthesizing novel molecular structures with potential pharmacological applications. For instance, a new five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetic properties was synthesized using a related compound as a key intermediate. This highlights its role in developing new chemical entities with therapeutic potential (Latli et al., 2015).

Antipsychotic Agent Development

Derivatives of this compound have been explored for their potential as antipsychotic agents. A particular derivative demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating its unique mode of action in psychopharmacology (Wise et al., 1987).

Coordination Chemistry

In coordination chemistry, pyrazole-acetamide derivatives are utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes show significant antioxidant activity and are interesting for their supramolecular architectures and hydrogen bonding interactions (Chkirate et al., 2019).

properties

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-14-12-15(2)29(25-14)21-24-19-18(20(31)28(13-17(23)30)22(32)26(19)3)27(21)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFRPRJJDCILCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

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